5-methyl-2-(4-morpholinyl)-3-phenyl-3,4-dihydro-2H-pyrrol-3-ol 1-oxide
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Description
5-methyl-2-(4-morpholinyl)-3-phenyl-3,4-dihydro-2H-pyrrol-3-ol 1-oxide is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.14739250 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
Research on related compounds has shown significant antimalarial activity against Plasmodium berghei in mice, including resistance strains of the parasite, indicating potential clinical applications for such compounds in treating malaria. These studies emphasize the correlation between antimalarial potency and specific structural characteristics of the compounds, highlighting the importance of N omega-oxidation in enhancing the activity (L. M. Werbel et al., 1986).
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
A rapid and green synthetic method has been developed for compounds that inhibited tumor necrosis factor alpha and nitric oxide, showcasing the importance of these compounds in potentially treating inflammation and cancer (H. Lei et al., 2017).
Antimicrobial Activities
Mannich bases of some 2,5‐Disubstituted 4‐Thiazolidinones have been evaluated for their antimicrobial activities against a variety of bacterial and fungal strains. These compounds have shown significant activity, especially against Staphylococcus aureus and Shigella flexneri, indicating their potential as antimicrobial agents (A. Kocabalkanlı et al., 2001).
Tuberculosis Treatment
Studies on 1,5-Diphenyl pyrroles, through modifications including replacing the thiomorpholine moiety with a morpholine one, have shown efficacy in an acute murine TB infection model. This highlights the potential of these compounds in developing new treatments for tuberculosis (G. Poce et al., 2013).
Corrosion Inhibition
Research on 5-(Phenylthio)-3H-pyrrole-4-carbonitriles has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These findings are crucial for industrial applications where corrosion resistance is necessary (C. Verma et al., 2015).
Properties
IUPAC Name |
5-methyl-2-morpholin-4-yl-1-oxido-3-phenyl-2,4-dihydropyrrol-1-ium-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12-11-15(18,13-5-3-2-4-6-13)14(17(12)19)16-7-9-20-10-8-16/h2-6,14,18H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGKNQQSTLDZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(C(C1)(C2=CC=CC=C2)O)N3CCOCC3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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